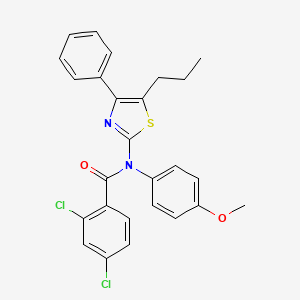![molecular formula C20H24N2O4S B4926125 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide, also known as DSP-4, is a compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that is commonly used to study the noradrenergic system in animals.
Wirkmechanismus
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide acts as a noradrenergic neurotoxin by selectively targeting and destroying noradrenergic neurons in the brain. 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide is taken up by noradrenergic neurons and causes the release of norepinephrine. This release of norepinephrine leads to the formation of reactive oxygen species, which ultimately leads to the death of the neuron.
Biochemical and Physiological Effects
The depletion of norepinephrine caused by 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has several biochemical and physiological effects. These effects include a decrease in blood pressure, heart rate, and locomotor activity. 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has also been shown to impair learning and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide in lab experiments is its selectivity for noradrenergic neurons. This selectivity allows researchers to study the noradrenergic system without affecting other neurotransmitter systems. However, one limitation of using 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide is its potential to cause off-target effects. 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide has been shown to affect other neurotransmitter systems, such as the serotonergic system, in some studies.
Zukünftige Richtungen
There are several future directions for research involving 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide. One direction is to study the effects of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide on different brain regions and how these effects may differ between species. Another direction is to investigate the potential therapeutic uses of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide, such as in the treatment of attention deficit hyperactivity disorder or depression. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide on learning and memory.
Synthesemethoden
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-hydroxyaniline to form 1-(2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to form 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide is commonly used in scientific research to study the noradrenergic system. The noradrenergic system plays an important role in several physiological processes, including attention, arousal, and stress response. 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide is a selective neurotoxin that targets noradrenergic neurons in the brain, leading to a depletion of norepinephrine.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-7-8-15(2)19(13-14)27(25,26)22-11-9-16(10-12-22)20(24)21-17-5-3-4-6-18(17)23/h3-8,13,16,23H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBJFZRYXDHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)

![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)




![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

